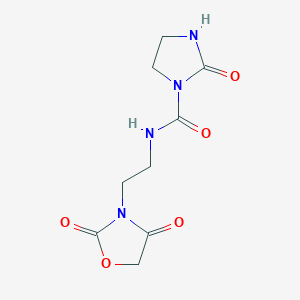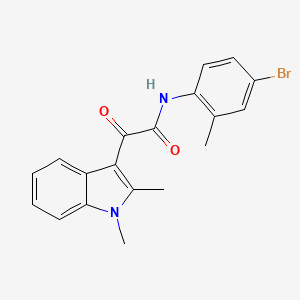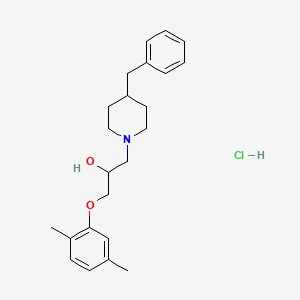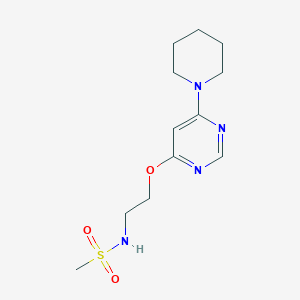
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide, also known as CMSP, is a chemical compound that has gained attention in the scientific community due to its potential in various applications. The compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide involves the inhibition of specific enzymes and proteins that are involved in cell growth and survival. The compound targets the Akt/mTOR signaling pathway, which is responsible for regulating cell growth and proliferation. By inhibiting this pathway, (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide induces apoptosis in cancer cells and prevents their growth.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has been found to have various biochemical and physiological effects. Studies have shown that the compound reduces the expression of specific proteins that are involved in tumor growth and angiogenesis. It also inhibits the production of inflammatory cytokines, which are responsible for inflammation in the body. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has also been found to have antioxidant properties, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a high degree of selectivity, meaning that it targets specific enzymes and proteins without affecting others. However, one of the limitations of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide is its poor solubility in water, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide. One of the most promising areas is in the development of novel cancer therapies. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has shown significant potential in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Another potential direction is in the treatment of inflammatory diseases. (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has anti-inflammatory properties, and research could lead to the development of new drugs that target specific inflammatory pathways. Additionally, further research could investigate the potential of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide in other areas, such as neuroprotection and cardiovascular disease.
Conclusion:
In conclusion, (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide is a chemical compound that has significant potential in various scientific research applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research on (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide could lead to the development of novel cancer therapies, treatment for inflammatory diseases, and potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide involves the reaction of 4-methylthiophenol with 3-chloro-1-propene to form 3-(4-methylsulfanylphenyl)prop-2-en-1-ol. The intermediate product is then reacted with ethyl cyanoacetate and triethylamine to form (Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide. The compound is obtained through purification and isolation processes.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide has been found to have potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that (Z)-2-Cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxypropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-20-10-4-9-18-16(19)14(12-17)11-13-5-7-15(21-2)8-6-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJVQNGSUBCVTN-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(3-ethoxypropyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)
![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)








![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)